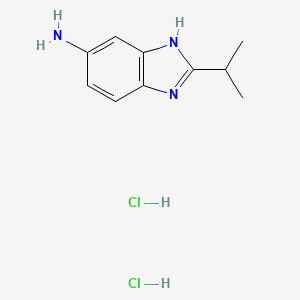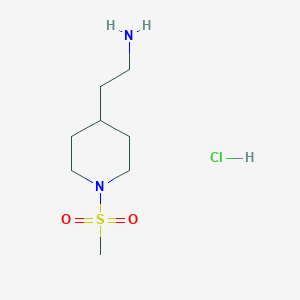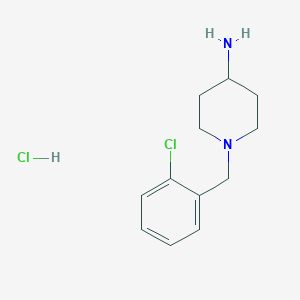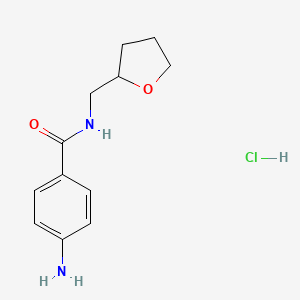![molecular formula C12H20ClNS B3085666 (Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride CAS No. 1158246-97-9](/img/structure/B3085666.png)
(Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride
Descripción general
Descripción
This compound is an amine, which is an organic compound that contains a basic nitrogen atom with a lone pair. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Molecular Structure Analysis
The molecule contains a butan-2-yl group, a phenyl group, a methylsulfanyl group, and an amine group. The presence of these functional groups will influence the compound’s reactivity and properties .Chemical Reactions Analysis
As an amine, this compound would be expected to undergo reactions typical of amines, such as acid-base reactions, alkylation, acylation, and reactions with nitrous acid . The presence of the sulfanyl group could also influence its reactivity.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, amines generally have higher boiling points than hydrocarbons of similar molecular weight, due to their ability to form hydrogen bonds .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Research has explored the synthesis and transformations of molecules containing the methylsulfanyl group and amine functionalities, which are structurally related to the compound . For example, novel hetarylquinolines containing the thiazolidine and dihydrothiazole rings have been synthesized, showcasing the versatility of such compounds in organic synthesis and potentially leading to applications in material science, pharmaceuticals, and chemical biology (Aleqsanyan & Hambardzumyan, 2021). Similarly, the amine exchange reactions of certain triazine derivatives with amino acids have been studied, indicating the potential for these molecules in designing new chemical entities with biological activity (Min’yan’ et al., 2010).
Potential Biological Activities
Compounds with structural features similar to "(Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride" have been explored for their biological activities. For instance, certain derivatives have been synthesized and evaluated for their antituberculosis activity, highlighting the potential of these molecules in contributing to the development of new therapeutic agents (Omel’kov et al., 2019). This exemplifies the interest in leveraging the chemical diversity of such compounds for addressing global health challenges.
Material Science Applications
Additionally, the synthesis and characterization of various compounds containing the methylsulfanyl group and related functionalities have implications for material science. For instance, the development of new vic-dioxime complexes with potential applications in catalysis, molecular recognition, or as precursors for materials with novel optical or magnetic properties has been documented (Canpolat & Kaya, 2005).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NS.ClH/c1-4-10(2)13-9-11-5-7-12(14-3)8-6-11;/h5-8,10,13H,4,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVVTZDNZQPYGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)SC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3085589.png)


![N,N-Diethyl-4-[(propylamino)methyl]aniline hydrochloride](/img/structure/B3085605.png)
![2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3085611.png)

amine hydrochloride](/img/structure/B3085627.png)
![(prop-2-en-1-yl)[(pyridin-2-yl)methyl]amine hydrochloride](/img/structure/B3085628.png)


![Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3085642.png)
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3085647.png)
![[2-(4-Fluorophenoxy)phenyl]amine hydrochloride](/img/structure/B3085654.png)

